



# High-performance liquid chromatography (HPLC) methods for "Codamin P" quantification

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An advanced analytical methodology using High-Performance Liquid Chromatography (HPLC) has been developed for the precise and simultaneous quantification of the active pharmaceutical ingredients (APIs) in "**Codamin P**," a combination drug product. This application note provides a detailed protocol for the separation and analysis of Paracetamol, Caffeine, and Codeine Phosphate, the key components of **Codamin P**.[1][2][3][4][5]

The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control analysis in pharmaceutical manufacturing and research environments. The method ensures baseline separation of all three active ingredients, allowing for their individual quantification without interference from each other or from common excipients.

## **Experimental Protocols**

This section details the necessary materials, equipment, and procedures for the HPLC analysis of **Codamin P**.

## **Materials and Reagents**

- Reference standards of Paracetamol, Caffeine, and Codeine Phosphate (USP or equivalent)
- HPLC grade acetonitrile
- HPLC grade methanol



- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Triethylamine
- Hexanesulfonic acid sodium salt (for ion-pairing, if necessary)
- Purified water (18.2 MΩ·cm)
- "Codamin P" tablets
- 0.45 µm membrane filters

#### Instrumentation

A standard HPLC system equipped with the following components is required:

- Isocratic or gradient pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector
- Chromatography data acquisition and processing software

#### **Chromatographic Conditions**

Two validated methods are presented below. Method 1 is suitable for the simultaneous analysis of Paracetamol, Caffeine, and Chlorpheniramine Maleate, which can be adapted for **Codamin**P by replacing Chlorpheniramine with Codeine. Method 2 is specific for the simultaneous determination of Paracetamol and Codeine Phosphate.

Method 1: Adapted from Simultaneous Analysis of Paracetamol, Caffeine, and Chlorpheniramine Maleate[6]



Parameter	Condition
Column	Phenomenex C18 (Luna 5μ, 250 × 4.6 mm)
Mobile Phase	Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Column Temperature	30 °C
Injection Volume	20 μL

#### Method 2: Simultaneous Determination of Paracetamol and Codeine Phosphate[7]

Parameter	Condition
Column	Shim-pack clc-C8 (25 cm x 4.6 mm i.d., 5 μm) or LiChrospher® RP-18
Mobile Phase	Acetonitrile and Phosphoric acid solution (pH 2.8) (35:65, v/v) or Acetonitrile and Buffer solution (pH 2.5) (15:85, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	212 nm or 210 nm
Injection Volume	20 μL

# **Preparation of Standard Solutions**

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of Paracetamol, Caffeine, and Codeine Phosphate reference standards in the mobile phase to obtain individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations spanning the



expected range in the sample solutions. A typical range would be 1-50  $\mu$ g/mL for each analyte.

## **Preparation of Sample Solutions**

- Tablet Powder: Weigh and finely powder a representative number of "Codamin P" tablets (typically 20).
- Extraction: Accurately weigh a portion of the tablet powder equivalent to the average tablet weight and transfer it to a volumetric flask.
- Dissolution: Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the APIs, and then dilute to the mark with the mobile phase.
- Filtration: Filter the solution through a 0.45  $\mu m$  membrane filter before injection into the HPLC system.

### **Data Presentation**

The quantitative data for the developed HPLC methods are summarized in the tables below. These tables provide key validation parameters for the analysis of the active ingredients in **Codamin P**.

Table 1: Linearity and Range

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r²)	Reference
Paracetamol	3 - 600	> 0.999	
Codeine Phosphate	1 - 800	> 0.999	
Caffeine	-	> 0.99	[6]
Chlorpheniramine Maleate	2 - 30	> 0.999	[8]

Table 2: Precision and Accuracy



Analyte	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (Recovery %)	Reference
Paracetamol	< 2.0	< 2.0	99.88 - 100.2	[7]
Codeine Phosphate	< 2.0	< 2.0	99.33 - 100.3	[7]
Caffeine	< 2.0	< 2.0	97.9 - 102.8	[6]
Chlorpheniramin e Maleate	< 2.0	< 2.0	98.12 - 101.53	[8]

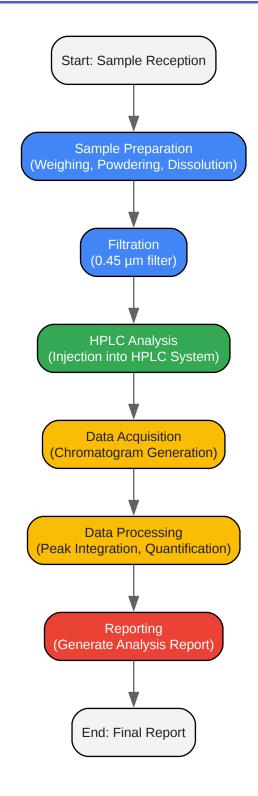
Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2
Theoretical Plates	> 2000
Resolution	> 1.5

# **Visualizations**

The following diagrams illustrate the experimental workflow for the HPLC analysis of  ${\bf Codamin}$   ${\bf P}$ .

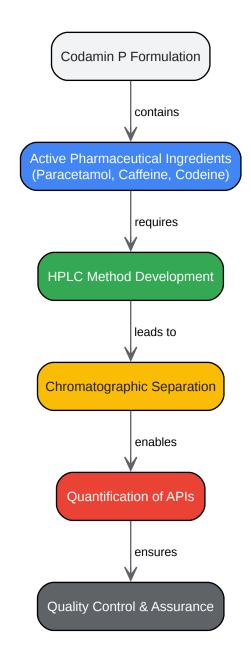




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Caption: Experimental workflow for **Codamin P** analysis.





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Caption: Logical relationship of HPLC analysis.

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